molecular formula C10H17NO6 B558323 Boc-Glu-OH CAS No. 2419-94-5

Boc-Glu-OH

Cat. No. B558323
CAS RN: 2419-94-5
M. Wt: 247.24 g/mol
InChI Key: AQTUACKQXJNHFQ-LURJTMIESA-N
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Description

Boc-Glu-OH, also known as Boc-L-glutamic acid, is a type of amino acid used in peptide synthesis . It has a linear formula of (CH3)3COCONHCH(COOH)CH2CH2COOH .


Synthesis Analysis

Boc-Glu-OH is commonly used in peptide synthesis. It can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It is also used in solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular weight of Boc-Glu-OH is 247.25 . Its structure includes a tert-butoxycarbonyl (Boc) group, which is a protective group for amines .


Chemical Reactions Analysis

Boc-Glu-OH is suitable for Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

Boc-Glu-OH is a solid substance with an assay of ≥98.0% . It has an optical activity of [α]20/D −14.5±2°, c = 1% in methanol . The melting point is approximately 110 °C .

Scientific Research Applications

  • Boc-Glu-OH is utilized in the synthesis of multiple-O-phosphoseryl-containing peptides, demonstrating high yield and purity in peptide synthesis processes (Perich, Johns, & Reynolds, 1992).

  • It's used in the synthesis and structure characterization of peptides like Fmoc-L-Lys(Boc)-Gly-OH, which aids in understanding peptide structures and potential applications in treating diseases (Zhao Yi-nan & Melanie Key, 2013).

  • Boc-Glu-OH is involved in the synthesis of O-phosphoseryl-containing peptides, contributing to the understanding of peptide structure and function (Perich & Johns, 1991).

  • It plays a role in the hydrolysis of primary amide groups in Asn/Gln-containing peptides, furthering the understanding of peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

  • Boc-Glu-OH is used in the synthesis of peptides like Glu-Abu(P)-Leu, exploring novel peptide synthesis methods (Tong, Perich, & Johns, 1990).

  • Its use in the efficient solution-phase synthesis of multiple O-phosphothreonyl-containing peptides for calcium phosphate binding studies highlights its role in understanding peptide interactions (Perich, Kelly, & Reynolds, 2009).

  • Boc-Glu-OH is also involved in the study of controlled aggregation properties of modified single amino acids, contributing to the understanding of amino acid self-assembly and nanoarchitecture design (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • It is utilized in the development of urethane-type protecting groups for carboxamide in peptide chemistry, enhancing peptide synthesis methodologies (Sakura, Hirose, & Hashimoto, 1985).

  • Boc-Glu-OH is used in the regioselective and sequential protection of glucopyranosides, contributing to carbohydrate chemistry and peptide synthesis (Muramatsu, Mishiro, Ueda, Furuta, & Kawabata, 2010).

  • It's applied in the synthesis of nanomaterials like cobalt hydroxide nano-flakes functionalized with glutamic acid for potential cancer treatment applications (Bejarbaneh, Moradi-Shoeili, Jalali, & Salehzadeh, 2020).

Safety And Hazards

When handling Boc-Glu-OH, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of Boc-Glu-OH and other Boc-protected amino acids is expected to continue in the field of peptide synthesis. As the demand for peptides expands in various fields including the pharmaceutical and biomaterials industry, the use of Boc-Glu-OH is likely to grow .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUACKQXJNHFQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369224
Record name Boc-Glu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu-OH

CAS RN

2419-94-5
Record name Boc-Glu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
N Sakura, K Hirose, T Hashimoto - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… These peaks were assigned to Boc—Asp—OH and Boc—Glu—OH, respective—l ly, by comparison with authentic samples. Converting Nca-unprotected asparagine and glutamine …
Number of citations: 10 www.jstage.jst.go.jp
SR Lehrman - 1981 - search.proquest.com
Vitamin K-dependent carboxylase postribosomally synthesizes (gamma)-carboxyglutamic acid from protein bound glutamic acid in a reaction that requires O (, 2), CO (, 2) and reduced …
Number of citations: 2 search.proquest.com
Y Okada, Y Mu - Chemical and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
… examined by measuring the amount of Glu residue regenerated from H~Glu(O-2— Ada);OH with an amino acid analyzer, and to various bases by measuring the amount of Boc/Glu/OH …
Number of citations: 9 www.jstage.jst.go.jp
N Sakura, K Hirose, T Hashimoto - jlc.jst.go.jp
… These peaks were assigned to Boc-Asp—OH and Boc—Glu—OH, respective-‘ ly, by comparison with authentic samples. Converting Nca-unprotected asparagine and glutamine …
Number of citations: 0 jlc.jst.go.jp
TL Hwang, AJ Shaka - Journal of the American Chemical Society, 1992 - ACS Publications
… The carboxylate in the side chain of Boc-Glu-OH was protected as the benzyl ester. Reference 14. …
Number of citations: 387 pubs.acs.org
AM Murphy, R Dagnino Jr, PL Vallar… - Journal of the …, 1992 - ACS Publications
… The carboxylate in the side chain of Boc-Glu-OH was protected as the benzyl ester. ‘Reference 14. …
Number of citations: 118 pubs.acs.org
C Hultsch, B Pawelke, R Bergmann, F Wuest - Bioorganic & medicinal …, 2006 - Elsevier
… For the synthesis of dimer f, Boc-Glu-OH was employed. It was coupled twice to the resin-bound NT(8–13) residues. Each time 0.25 equiv Boc-Glu-OH was used. The synthesis of …
Number of citations: 25 www.sciencedirect.com
AA Krys' ko, VM Kabanov, TA Kabanova… - Pharmaceutical …, 1998 - Springer
… To a solution of 2 g (8 mmole) Boc-Glu-OH in anhydrous ethyl acetate cooled to 0~ was added 1.724 g (8.4 mmole) DCHC. The mixture was stirred for 30 min and filtered. To the filtrate …
Number of citations: 4 link.springer.com
G Hu, W Li, Y Hu, A Xu, J Yan, L Liu, X Zhang… - …, 2013 - ACS Publications
… Oligoethylene glycol monomethyl or ethyl ether (2.30 mmol) in dry DCM (15 mL) was added dropwise to a solution of Boc-Glu-OH (1.00 mmol), 4-N,N-dimethylaminopyridine (DMAP, …
Number of citations: 69 pubs.acs.org
DK Kölmel, RP Loach, T Knauber… - ChemMedChem, 2018 - Wiley Online Library
… Based on previous findings by MacMillan and co-workers,14, 15 Boc-Asp-OH and Boc-Glu-OH (… [b] 2200 equiv K 2 HPO 4 for the dicarboxylic acids Boc-Asp-OH and Boc-Glu-OH. [c] …

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